Tricarbonyldichlororuthenium(II) dimer
Overview
Description
Tricarbonyldichlororuthenium(II) dimer, also known as CORM-2, is a pharmacological donor of CO releasing . It is used in various pharmacological studies, including enhancement of coagulation and attenuation of vulnerability to fibrinolysis, modification of thrombus growth or disintegration, enhancement of fibrinogen as a substrate for thrombin, and regulation of ion transport by gasotransmitters .
Synthesis Analysis
The dinuclear complex [Ru(CO)3Cl2]2 reacts in a 1:2 molar ratio with the 2-(diphenylphosphineoxide)pyridine ligand (PyPOPh2) in refluxing ethanol by cleavage of the chloride bridges to yield the neutral mononuclear complex [Ru(K2-PyPOPh2-N,O)(CO)2Cl2] . It can also be used in the deuteration reaction for labeling secondary amines .Molecular Structure Analysis
The molecular weight of Tricarbonyldichlororuthenium(II) dimer is 512.01 . The SMILES string is [C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].Cl[Ru]Cl.Cl[Ru]Cl .Chemical Reactions Analysis
Tricarbonyldichlororuthenium(II) dimer can be used in the deuteration reaction for labeling secondary amines . It can also be used for the synthesis of racemization catalysts by reacting with cyclopenta[l]phenanthrenyl and cyclopenta[a]acenaphthylenyl ligands .Physical And Chemical Properties Analysis
Tricarbonyldichlororuthenium(II) dimer appears as an off-white to yellow solid . It is soluble in DMSO but insoluble in water .Scientific Research Applications
Application in Endothelial Cell Activation
- Tricarbonyldichlororuthenium (II) dimer (CORM2) activates a specific non-selective cation current in human umbilical vein endothelial cells (HUVECs), independent of its carbon monoxide releasing property. This suggests potential applications in studying endothelial cell functions and their regulation (Dong et al., 2008).
Enhancement in Polymer Solubility and Controlled Release
- CORM-2 has been conjugated with copolymers containing poly(4-vinylpyridine), resulting in water-soluble carbon monoxide-releasing polymeric nanoparticles. This innovation could pave the way for therapeutic applications involving controlled and sustained release of carbon monoxide (Nguyen et al., 2016).
Potential Chondroprotective Effects
- CORM-2 shows potential in protecting human osteoarthritic chondrocytes and cartilage from the catabolic actions of interleukin-1β. This indicates its possible use in therapies for osteoarthritis and other degenerative joint diseases (Megías et al., 2008).
Impact on Coagulation and Fibrinolysis
- CORM-2 influences coagulation kinetics and fibrinolytic vulnerability. It has been observed to enhance fibrinogen-dependent coagulation kinetics without affecting prothrombin activity, which could have implications in developing therapies for blood clotting disorders (Nielsen et al., 2010).
Therapeutic Potential in Gastric Ulcer Healing
- CORM-2 accelerates the healing of pre-existing gastric ulcers. This reveals a potential role for CORM-2 in gastroenterological therapies, especially in the management and treatment of gastric ulcers (Magierowski et al., 2017).
Antioxidant Properties and DNA Damage Mitigation
- A study comparing the effects of CORM-2 and its CO-depleted molecule on human cells showed that CORM-2 can reduce oxidative stress and DNA damage. This finding has potential applications in cancer therapy and research on cellular damage mitigation (Juszczak et al., 2020).
Effects on Endothelial Cell Activation in Inflammatory Conditions
- Preconditioning of endothelial cells with CORM-2, which releases carbon monoxide, showed a decrease in oxidative stress and inflammatory activation induced by lipopolysaccharides (LPS). This suggests potential applications in the study and treatment of inflammatory vascular diseases (Sun et al., 2008).
Coagulation Enhancement in Anticoagulated Plasma
- In plasma treated with warfarin, CORM-2 was found to enhance coagulation and decrease fibrinolytic vulnerability. This implies a possible therapeutic role of CORM-2 in controlling bleeding in patients treated with warfarin (Nielsen et al., 2010).
Cardiovascular Applications
- CORM-2 induced expression of stromal cell-derived factor-1&agr; in cardiac cells and enhanced myocardial repair after ischemic injury. This suggests its potential use in therapies aimed at cardiac repair and regeneration (Lin et al., 2013).
Inhibition of Radiation-induced Bystander Effect
- CORM-2 showed an inhibitory effect on radiation-induced bystander effect (RIBE) in alpha-particle irradiated cells. This provides insights into potential protective strategies against RIBE during radiotherapy (Han et al., 2010).
Safety And Hazards
Future Directions
Tricarbonyldichlororuthenium(II) dimer is used to enhance coagulation and attenuation of vulnerability to fibrinolysis, modify thrombus growth or disintegration, enhance fibrinogen as a substrate for thrombin, and regulate ion transport by gasotransmitters . It is also used as a CO donor for reactive oxygen species mediated bacterial killing . These applications suggest potential future directions in pharmacological studies and therapeutic strategies.
properties
IUPAC Name |
carbon monoxide;dichlororuthenium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6CO.4ClH.2Ru/c6*1-2;;;;;;/h;;;;;;4*1H;;/q;;;;;;;;;;2*+2/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHHJVKGDCZCCL-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].Cl[Ru]Cl.Cl[Ru]Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl4O6Ru2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60449451 | |
Record name | Carbon monooxide--dichlororuthenium (3/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60449451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tricarbonyldichlororuthenium(II) dimer | |
CAS RN |
22594-69-0, 22941-53-3 | |
Record name | Hexacarbonyldi-μ-chlorodichlorodiruthenium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22594-69-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | stereoisomer of Hexacarbonyldi-μ-chlorodichlorodiruthenium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22941-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbon monooxide--dichlororuthenium (3/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60449451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbon monooxide - dichlororuthenium (3:1) [ | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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